molecular formula C15H12N2O4 B3267446 9(10H)-Acridinone, 2-ethoxy-6-nitro- CAS No. 451460-48-3

9(10H)-Acridinone, 2-ethoxy-6-nitro-

Cat. No. B3267446
CAS RN: 451460-48-3
M. Wt: 284.27 g/mol
InChI Key: JZNARYMNAIRMDH-UHFFFAOYSA-N
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Description

“9(10H)-Acridinone, 2-ethoxy-6-nitro-” is a chemical compound with the molecular formula C15H11ClN2O3 . It is also known by other synonyms such as “2-Aethoxy-9-chlor-6-nitro-acridin”, “9-Chlor-6-nitro-2-ethoxy-acridin”, “9-chloro-2-ethoxy-6-nitro-acridine”, and "2-ethoxy-9-chloro-6-nitro-acridine" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9(10H)-Acridinone, 2-ethoxy-6-nitro-” are not fully detailed in the search results. The molecular weight is given as 302.71200 , but other properties such as density, boiling point, melting point, and flash point are not available .

properties

IUPAC Name

2-ethoxy-6-nitro-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-2-21-10-4-6-13-12(8-10)15(18)11-5-3-9(17(19)20)7-14(11)16-13/h3-8H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNARYMNAIRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9(10H)-Acridinone, 2-ethoxy-6-nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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